![molecular formula C16H11ClN2O2S B2669557 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide CAS No. 303093-06-3](/img/structure/B2669557.png)
4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide
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Description
4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide, also known as COTB, is a chemical compound with potential applications in scientific research. COTB belongs to the family of thiazolidinones, which have been reported to exhibit a wide range of biological activities.
Scientific Research Applications
Antimicrobial and Anticancer Evaluation
One study synthesized a novel series of 4-thiazolidinone derivatives, evaluated for in vitro antimicrobial and anticancer potentials. A specific compound, N-(2-(5-(4-hydroxybenzylidene)-2-(4-methoxyphenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl) benzamide, showed significant anticancer activity. QSAR studies highlighted the importance of topological and electronic parameters in describing the antimicrobial activity of these compounds (A. Deep et al., 2016).
Another study synthesized pro-apoptotic indapamide derivatives as anticancer agents, including a derivative with a core structure similar to 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide, showing high proapoptotic activity on melanoma cell lines (Ö. Yılmaz et al., 2015).
Synthesis and Characterization
A study focused on the one-pot, multicomponent synthesis of new (4-oxothiazolidine-2-ylidene)benzamide derivatives. These compounds were characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry, and single-crystal X-ray analysis, contributing to the chemical understanding and potential applications of such derivatives (Mahshid Hossaini et al., 2017).
Novel Syntheses and Pharmacological Evaluation
Research on novel 4-thiazolidinone derivatives as benzodiazepine receptor agonists has led to the design, synthesis, and biological evaluation of these compounds as potential anticonvulsant agents. Some synthesized compounds showed considerable anticonvulsant activity, indicating the therapeutic potential of such chemical structures in pharmacological applications (M. Faizi et al., 2017).
Antimicrobial Agents Synthesis
Another study synthesized 2-phenylamino-thiazole derivatives as antimicrobial agents, showing potent activity against Gram-positive and Gram-negative bacterial strains. These results highlight the antimicrobial potential of thiazolidinone derivatives, including those structurally related to this compound (D. Bikobo et al., 2017).
properties
IUPAC Name |
4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-12-8-6-11(7-9-12)15(21)18-16-19(14(20)10-22-16)13-4-2-1-3-5-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOPUDKGHVMZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NC(=O)C2=CC=C(C=C2)Cl)S1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
303093-06-3 |
Source
|
Record name | 4-CHLORO-N-(4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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